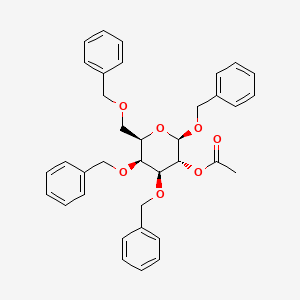

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₃₈O₇ and its molecular weight is 582.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Compound X likely exerts its effects through several mechanisms:

Upon deacetylation, an oxonium intermediate forms, and water attacks this intermediate either from the bottom or top side, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Activité Biologique

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is a glycoside, which plays crucial roles in various biological processes, including cell signaling and immune response modulation. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

The molecular formula of 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside is C36H38O7 with a molecular weight of approximately 582.69 g/mol. The structure includes multiple benzyl groups and an acetyl group that influence its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various glycosides. While specific data on 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside is limited, related compounds have shown significant activity against a range of pathogens. For instance, glycosides can disrupt bacterial cell walls or inhibit critical enzymes involved in bacterial metabolism .

Enzyme Inhibition

Glycosides like 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside can act as inhibitors of glycosyltransferases. These enzymes are pivotal in synthesizing glycoproteins and glycolipids, which are essential for cellular functions such as adhesion and signaling. Preliminary evaluations suggest that this compound may inhibit β-(1,4)-galactosyltransferase activity, impacting cellular interactions and signaling pathways .

Immunomodulatory Effects

Glycoconjugates have been studied for their role in modulating immune responses. They can influence the activity of immune cells by interacting with lectins or other carbohydrate-binding proteins. The structural features of 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside may enhance its ability to engage with these proteins, potentially leading to therapeutic applications in immunology .

Synthesis and Evaluation

A study published in Molecules synthesized various glycosyltransferase inhibitors based on the structure of 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside. The synthesized compounds were evaluated for their ability to inhibit β-(1,4)-galactosyltransferase from bovine milk. Results indicated that modifications to the sugar unit significantly affected inhibitory potency .

Applications in Drug Development

Another research effort explored the use of similar glycosides as scaffolds for drug development targeting cancer cells. The ability to modify the sugar moiety allowed researchers to design compounds that could selectively target tumor cells while minimizing effects on normal tissues . This highlights the potential of 2-O-Acetyl-1,3,4,6-tetra-O-benzyl-β-D-galactopyranoside in developing targeted therapies.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Glycosylation Reactions

The compound serves as a glycosyl donor in the synthesis of various oligosaccharides. Its ability to participate in glycosidic bond formation makes it valuable for constructing complex carbohydrates used in biological studies and pharmaceutical applications .

Research has indicated that derivatives of 2-O-acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside exhibit significant biological activities:

- Antiviral Properties: Some studies suggest that these compounds may inhibit viral replication by interfering with viral glycoprotein synthesis .

- Antitumor Activity: Preliminary investigations show potential antitumor effects, warranting further exploration into their mechanisms of action against cancer cells .

Drug Development

Due to its structural characteristics, this compound is being explored as a scaffold for drug development:

- Targeted Drug Delivery Systems: Its ability to modify cell surface interactions makes it a candidate for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

- Vaccine Development: The compound's role in the synthesis of glycoproteins can be pivotal in developing vaccines that utilize carbohydrate-based antigens to elicit immune responses .

Case Studies

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYLVFMSKNGCQ-FGZSBDNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.